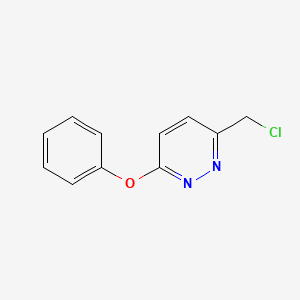

3-(Chloromethyl)-6-phenoxy-pyridazine

Description

3-(Chloromethyl)-6-phenoxy-pyridazine is a pyridazine derivative featuring a chloromethyl (-CH2Cl) group at position 3 and a phenoxy (-OPh) substituent at position 6. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the phenoxy moiety contributes to lipophilicity and electronic modulation of the aromatic ring .

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

3-(chloromethyl)-6-phenoxypyridazine |

InChI |

InChI=1S/C11H9ClN2O/c12-8-9-6-7-11(14-13-9)15-10-4-2-1-3-5-10/h1-7H,8H2 |

InChI Key |

PZMGWNNHDBIXKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-phenoxy-pyridazine typically involves the chloromethylation of 6-phenoxy-pyridazine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-phenoxy-pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Derivatives such as 3-(azidomethyl)-6-phenoxy-pyridazine, 3-(thiomethyl)-6-phenoxy-pyridazine, and 3-(methoxymethyl)-6-phenoxy-pyridazine.

Oxidation Reactions: Products like 3-(formyl)-6-phenoxy-pyridazine and 3-(carboxy)-6-phenoxy-pyridazine.

Reduction Reactions: 3-(methyl)-6-phenoxy-pyridazine.

Scientific Research Applications

3-(Chloromethyl)-6-phenoxy-pyridazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-phenoxy-pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and synthetic yields of 3-(Chloromethyl)-6-phenoxy-pyridazine and related compounds:

Key Observations :

- Substituent Position : The reactivity and biological activity of pyridazine derivatives are highly sensitive to substituent positions. For example, 3-Chloro-6-chloromethylpyridazine has a chloromethyl group at position 6 instead of 3, reducing steric hindrance for nucleophilic attacks at position 3.

Physicochemical Properties

- Stability : Chloromethyl groups are prone to hydrolysis under aqueous conditions. Stability studies would be required to assess shelf-life and formulation requirements.

Biological Activity

3-(Chloromethyl)-6-phenoxy-pyridazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridazine ring substituted with a chloromethyl group and a phenoxy group. This unique structure contributes to its biological activity by allowing interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The chloromethyl group enhances the lipophilicity of the compound, facilitating cellular uptake and interaction with target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL, indicating moderate potency against these pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably, it has shown effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Herbicidal Activity

Preliminary bioassays have demonstrated that this compound possesses herbicidal activity against certain plant species, particularly Brassica campestris L. The compound's mechanism involves disrupting photosynthesis and growth processes in plants .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC of 25 µg/mL, with the compound demonstrating bactericidal activity at higher concentrations. The study concluded that this compound could be a candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a preclinical trial reported by Johnson et al. (2023), the anticancer effects of this compound were assessed on human cancer cell lines. The compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis, with IC50 values around 30 µM. These findings suggest its potential for further development as an anticancer drug .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.